molecular formula C9H18O3 B8530814 2-(2-Propyl-1,3-dioxan-2-yl)ethanol

2-(2-Propyl-1,3-dioxan-2-yl)ethanol

Cat. No.: B8530814
M. Wt: 174.24 g/mol
InChI Key: SVQQHXMPDGCUIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Propyl-1,3-dioxan-2-yl)ethanol is a cyclic ether-alcohol derivative featuring a six-membered 1,3-dioxane ring substituted with a propyl group at the 2-position and an ethanol moiety. This structure confers unique physicochemical properties, such as moderate polarity due to the hydroxyl group and lipophilicity from the propyl chain.

Properties

Molecular Formula

C9H18O3

Molecular Weight

174.24 g/mol

IUPAC Name

2-(2-propyl-1,3-dioxan-2-yl)ethanol

InChI

InChI=1S/C9H18O3/c1-2-4-9(5-6-10)11-7-3-8-12-9/h10H,2-8H2,1H3

InChI Key

SVQQHXMPDGCUIL-UHFFFAOYSA-N

Canonical SMILES

CCCC1(OCCCO1)CCO

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and functional differences between 2-(2-Propyl-1,3-dioxan-2-yl)ethanol and related compounds:

Compound Name Core Structure Functional Groups Key Features Applications
This compound 1,3-Dioxane (6-membered) Ether, hydroxyl Flexible ring, balanced polarity Solvent, synthesis intermediate
Ethyl (2-propyl-1,3-dioxolan-2-yl)acetate 1,3-Dioxolane (5-membered) Ester, ether Compact ring, higher volatility Organic synthesis
2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol Ether-linked aryl group Ether, hydroxyl, bulky aryl High hydrophobicity Surfactant, industrial formulations
Pyridinyl-thiazolyl-dioxan derivatives 1,3-Dioxane + heterocycles Amide, heterocycles Bioactive motifs Pharmaceuticals, agrochemicals

Physicochemical Properties and Reactivity

  • Ring Size Effects: The 6-membered 1,3-dioxane ring in the target compound offers lower ring strain compared to the 5-membered 1,3-dioxolane in Ethyl (2-propyl-1,3-dioxolan-2-yl)acetate . The hydroxyl group in this compound enhances hydrogen bonding, increasing water solubility relative to ester-containing analogs like Ethyl (2-propyl-1,3-dioxolan-2-yl)acetate.
  • Substituent Effects: The propyl group in the target compound adds lipophilicity, making it less polar than 2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol (), which contains a bulky aryl group and is likely used in non-aqueous systems . Heterocyclic dioxane derivatives () prioritize electronic properties for bioactivity, diverging from the ethanol derivative’s role as a solvent or intermediate .

Research Findings and Limitations

  • Gaps in Data: No CAS number, spectral data, or toxicity profiles for this compound are provided in the evidence, limiting quantitative comparisons.
  • Inferred Applications : Based on structural analogs, the compound may serve as a green solvent or precursor for surfactants, but experimental validation is needed.
  • Contradictions : ’s heterocyclic dioxanes highlight divergent applications (pharmaceuticals vs. solvents), emphasizing the need for context-specific analyses .

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